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Compound of Interest

Compound Name:
4-(4-Methylpiperazin-1-yl)pyridin-

2-amine

Cat. No.: B1428646 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Methylpiperazin-1-
yl)pyridin-2-amine

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This

document provides a comprehensive technical overview of the core physicochemical properties

of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine. As a Senior Application Scientist, the following

guide moves beyond a simple data sheet, offering insights into the causality behind

experimental choices and providing robust, self-validating protocols for property determination.

Understanding these characteristics is paramount for predicting a compound's pharmacokinetic

and pharmacodynamic behavior, thereby guiding its journey through the drug discovery and

development pipeline.

Compound Identity and Structural Characteristics
4-(4-Methylpiperazin-1-yl)pyridin-2-amine is a heterocyclic compound featuring a 2-

aminopyridine scaffold substituted at the 4-position with a 4-methylpiperazine moiety. This

structural arrangement, containing multiple basic nitrogen atoms, is a common motif in

medicinal chemistry, often conferring desirable properties for kinase inhibition or CNS activity.

IUPAC Name: 4-(4-methylpiperazin-1-yl)pyridin-2-amine[1]

CAS Number: 959986-12-0[1][2][3]
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Molecular Formula: C₁₀H₁₆N₄[1][4]

SMILES: CN1CCN(CC1)C2=CC(=NC=C2)N[1]

InChI Key: LLYCLVPZTUNJRJ-UHFFFAOYSA-N[1][4]

Core Physicochemical Properties Summary
The following table summarizes the key physicochemical properties of 4-(4-Methylpiperazin-1-
yl)pyridin-2-amine. These values, particularly pKa and logP, are critical predictors of a

compound's absorption, distribution, metabolism, and excretion (ADME) profile.
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Property Value
Significance in Drug
Development

Molecular Weight 192.26 g/mol [1][4]

Influences diffusion and

transport across biological

membranes; falls well within

Lipinski's Rule of Five.

logP (XLogP3-AA) 0.4[1]

Indicates the compound's

lipophilicity. A low logP

suggests good aqueous

solubility but may imply lower

membrane permeability.

pKa (Predicted)

Multiple basic pKa values are

expected due to the three

nitrogen atoms (pyridine ring

and piperazine ring). Precise

experimental determination is

crucial.

Governs the ionization state at

physiological pH, which

profoundly impacts solubility,

receptor binding, and cell

penetration.

Aqueous Solubility pH-dependent

Critical for formulation and

ensuring sufficient

concentration for biological

assays and in vivo efficacy.

Low solubility can be a major

hurdle.[5]

Polar Surface Area (PSA) 45.4 Å²[1]

Predicts transport properties,

including blood-brain barrier

penetration. A value under 90

Å² is often associated with

good CNS penetration.

GHS Hazards

Harmful if swallowed, in

contact with skin, or inhaled.

Causes skin irritation and

serious eye damage. May

cause respiratory irritation.[1]

Dictates necessary laboratory

safety protocols and handling

procedures.
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Aqueous Solubility: Kinetic vs. Thermodynamic
Assessment
Aqueous solubility is arguably one of the most critical physicochemical properties, as a

compound must be in solution to be absorbed and exert its biological effect.[6] For 4-(4-
Methylpiperazin-1-yl)pyridin-2-amine, its basic nature suggests its solubility will be highly

dependent on pH. It is essential to distinguish between two types of solubility measurements.

Kinetic Solubility: Measures the concentration of a compound that remains in solution after

being rapidly added from a DMSO stock to an aqueous buffer.[7][8][9] It is a high-throughput

method used in early discovery to flag potential issues.[5][9]

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound's most

stable crystalline form in a saturated solution.[10][11] This is a more time-consuming but

accurate measure, vital for later-stage development and formulation.[10][11]

Experimental Protocol: Thermodynamic Solubility
(Shake-Flask Method)
This method is considered the gold standard for determining equilibrium solubility.[10]

Causality: The extended incubation period (24 hours) with continuous agitation ensures that the

system reaches a true thermodynamic equilibrium between the solid compound and the

solution.[10] Using a solid powder rather than a DMSO stock avoids artifacts from solvent

precipitation.[5]

Step-by-Step Methodology:

Preparation: Add an excess of solid 4-(4-Methylpiperazin-1-yl)pyridin-2-amine (e.g., 1-2

mg) to a glass vial.

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g.,

phosphate-buffered saline, pH 7.4).[6][10]

Equilibration: Seal the vials and place them in a shaker or rotator at a controlled temperature

(e.g., 25°C) for 24 hours to ensure equilibrium is reached.[5][10]
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Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material

is disturbed.

Quantification: Determine the concentration of the dissolved compound in the supernatant

using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.

[6][11]
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Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity: Octanol-Water Partition Coefficient
(logP)
The octanol-water partition coefficient (P) is the ratio of a compound's concentration in an

octanol phase to its concentration in an aqueous phase at equilibrium.[12] It is expressed

logarithmically (logP) and is a key indicator of lipophilicity, which influences membrane

permeability, plasma protein binding, and metabolic clearance.

Experimental Protocol: logP Determination (Shake-Flask
Method - OECD 107)
This classic method directly measures the partitioning of the compound between two

immiscible phases.[12]

Causality: The use of pre-saturated solvents ensures that the volumes of the two phases do not

change during the experiment. Vigorous shaking facilitates the rapid achievement of

partitioning equilibrium. Subsequent centrifugation ensures a clean separation of the two

phases for accurate concentration analysis.

Step-by-Step Methodology:

Solvent Preparation: Prepare 1-octanol saturated with water and water saturated with 1-

octanol by mixing them and allowing the phases to separate for at least 24 hours.

Compound Preparation: Prepare a stock solution of 4-(4-Methylpiperazin-1-yl)pyridin-2-
amine in the pre-saturated aqueous phase at a known concentration.

Partitioning: In a suitable vessel, combine a known volume of the aqueous stock solution

with a known volume of pre-saturated 1-octanol. The volume ratio is chosen based on the

expected logP.[13]

Equilibration: Shake the vessel vigorously for a set period (e.g., 30 minutes) at a constant

temperature.
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Phase Separation: Centrifuge the vessel to achieve a clear separation between the aqueous

and octanol layers.[14]

Quantification: Carefully sample both the aqueous and octanol phases. Determine the

concentration of the compound in each phase using an appropriate analytical technique

(e.g., UV-Vis spectroscopy or HPLC).[15]

Calculation: Calculate logP using the formula: logP = log([Concentration in Octanol] /

[Concentration in Aqueous]).
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Caption: Workflow for Shake-Flask logP Determination.

Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base. For an ionizable compound like 4-(4-
Methylpiperazin-1-yl)pyridin-2-amine, the pKa values determine the percentage of the
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molecule that is in its charged (ionized) versus neutral form at a given pH. This is critical as the

ionized form is typically more water-soluble, while the neutral form is more lipid-soluble and

thus more likely to cross cell membranes. Given its structure, this compound is expected to be

a polyprotic base.

Experimental Protocol: pKa Determination by
Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and

monitoring the pH change.[16]

Causality: As a strong base (e.g., NaOH) is added to an acidic solution of the basic compound,

the compound is deprotonated. The pH changes slowly in the buffering region and then rapidly

at the equivalence point. The pKa corresponds to the pH at which the compound is 50%

protonated and 50% deprotonated, which is found at the half-equivalence point on the titration

curve.[17][18]

Step-by-Step Methodology:

Sample Preparation: Accurately weigh and dissolve the compound in water or a water/co-

solvent mixture to a known concentration (e.g., 1 mM).[17]

Acidification: Acidify the solution to a low pH (e.g., pH 2) with a standardized strong acid

(e.g., 0.1 M HCl) to ensure all basic sites are fully protonated.[17]

Titration Setup: Place the solution in a temperature-controlled vessel with a calibrated pH

electrode and a magnetic stirrer.[17]

Titration: Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments.

Record the pH after each addition, allowing the reading to stabilize.[17]

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are

determined from the inflection points of the resulting titration curve. Multiple titrations should

be performed for accuracy.[17]
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Caption: Workflow for Potentiometric pKa Determination.

Conclusion
4-(4-Methylpiperazin-1-yl)pyridin-2-amine is a compound with physicochemical properties

that make it an interesting scaffold for drug discovery. Its relatively low molecular weight and
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polar surface area are favorable, while its basic nature dictates that its solubility and lipophilicity

will be highly pH-dependent. A thorough experimental determination of its thermodynamic

solubility and pKa values is essential for any research program. The protocols and insights

provided in this guide serve as a robust framework for obtaining the high-quality data needed to

accurately model its ADME properties and advance its development as a potential therapeutic

agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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